

"Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate" synonyms and alternative names

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate</i>
Cat. No.:	B187205

[Get Quote](#)

An In-depth Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate**, a pyrimidine derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its nomenclature, physicochemical properties, synthesis, and biological activities.

Nomenclature and Identification

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a heterocyclic organic compound with a well-defined structure. It is systematically identified by its IUPAC name and is registered under a unique CAS number for unambiguous identification in chemical literature and databases.

Table 1: Synonyms and Alternative Names

Type	Identifier
IUPAC Name	ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate
CAS Number	20187-46-6
Synonyms	5-Carbethoxycytosine
Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate	
4-Amino-2-hydroxy-pyrimidine-5-carboxylic acid ethyl ester	
5-Pyrimidinecarboxylic acid, 6-amino-1,2-dihydro-2-oxo-, ethyl ester	
Ethyl aminohydroxypyrimidinecarboxylate	

Physicochemical Properties

The physicochemical properties of **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** are crucial for its handling, formulation, and development as a potential therapeutic agent. A summary of its key quantitative data is presented below.

Table 2: Quantitative Physicochemical Data

Property	Value	Source
Molecular Formula	C ₇ H ₉ N ₃ O ₃	PubChem[1]
Molecular Weight	183.17 g/mol	Benchchem[2]
Melting Point	276 °C (decomposes)	Various Suppliers
pKa	7.91 ± 0.10 (Predicted)	Guidechem
XLogP3	-0.2	PubChem
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	4	PubChem
Rotatable Bond Count	3	PubChem
Topological Polar Surface Area	93.8 Å ²	PubChem
Solubility	Sparingly soluble in water	Guidechem

Synthesis and Experimental Protocols

The synthesis of **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** can be achieved through several routes. A common and efficient method involves a one-step reaction from diethyl 2-(ethoxymethylene)malonate, which has been reported to achieve a yield of 80% under optimized conditions[2]. Another described method involves the use of diethyl ether and tetrahydrofuran. While detailed, step-by-step protocols for this specific compound are not readily available in peer-reviewed literature, a general procedure based on common synthetic routes for similar pyrimidine derivatives is provided below.

General Synthesis Protocol

This protocol is a representative method for the synthesis of **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate**.

Materials:

- Diethyl ether

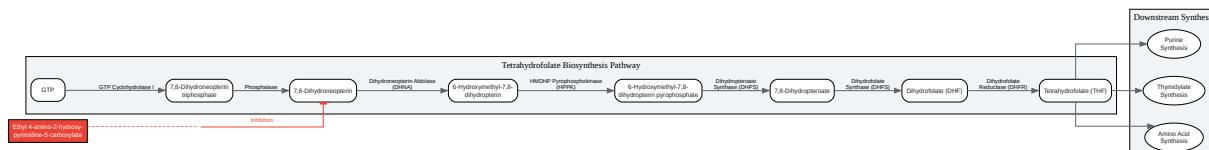
- Tetrahydrofuran (THF)
- Sodium tert-butoxide
- Intermediate 1 (a suitable precursor, specific to the full reaction scheme)
- Sodium magnesium oxide nanopowder
- Acetone
- Dilute Hydrochloric Acid

Procedure:

- To a 2500 ml round-bottom flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.
- Add 30 ml of sodium tert-butanol to the flask.
- After stirring the mixture, add 183 g (1 mol) of intermediate 1 and 0.1 mol of sodium magnesium oxide nanopowder.
- Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.
- After the reaction is complete, quench the reaction and cool it to room temperature.
- Filter the mixture to collect the yellow solid product.
- Dissolve the resulting solid in 500 ml of water with continuous stirring. Gradually add more water until the solid is completely dissolved.
- Adjust the pH of the solution to 6-7 with dilute hydrochloric acid. A white solid will precipitate.
- Collect the white solid by filtration and wash with a small amount of acetone.
- Dry the solid to obtain the final product.

Biological Activity and Potential Applications

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. It is considered a valuable building block for the synthesis of more complex pharmaceutical compounds[2].


Anticancer Activity

Research has indicated that this compound is a promising precursor for the synthesis of cytidine derivatives with cytotoxic effects against cancer cells[2]. One such derivative has shown an IC₅₀ of 12 μ M against a breast cancer cell line[2].

Enzyme Inhibition and Signaling Pathway

The primary molecular target identified for **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** is Dihydronopterin aldolase (DHNA)[2]. This enzyme is a key component of the tetrahydrofolate (THF) biosynthesis pathway[2][3]. THF and its derivatives are essential cofactors for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA and RNA[3]. By inhibiting DHNA, the compound can disrupt the production of THF, thereby impeding DNA and RNA synthesis and hindering cell division and growth. This mechanism makes it a target for the development of antimicrobial and anticancer agents[2].

Below is a diagram illustrating the potential mechanism of action of **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** within the tetrahydrofolate biosynthesis pathway.

[Click to download full resolution via product page](#)

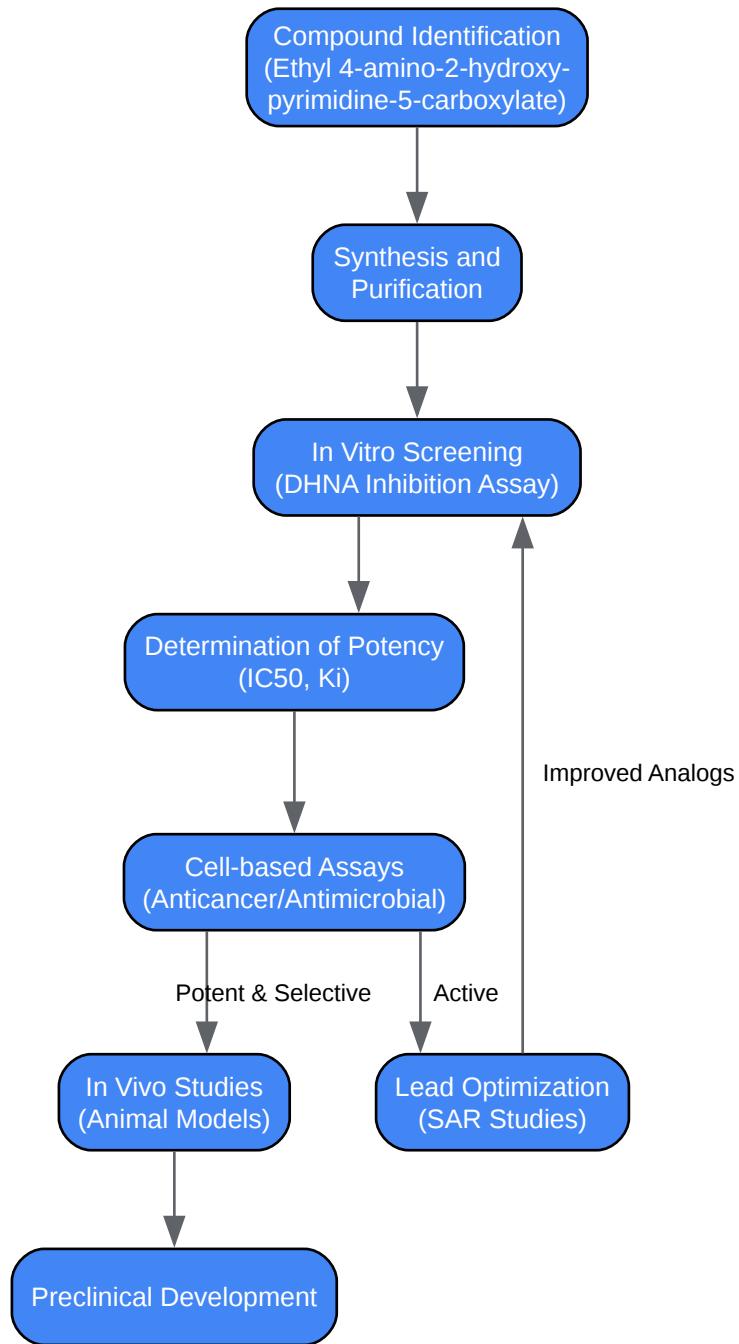
Caption: Inhibition of Dihydronopterin Aldolase in the Tetrahydrofolate Biosynthesis Pathway.

Experimental Protocol for Dihydronopterin Aldolase (DHNA) Inhibition Assay

The following is a representative protocol for an *in vitro* assay to determine the inhibitory activity of a compound against DHNA. This protocol is based on methods used for other DHNA inhibitors and would need to be optimized for **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate**.

Materials:

- Recombinant Dihydronopterin aldolase (DHNA) enzyme
- 7,8-dihydronopterin (DHNP) substrate
- Assay buffer (e.g., 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3)
- **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** (test compound)


- DMSO (for dissolving the test compound)
- Quenching solution (e.g., 1 N HCl)
- Oxidizing agent (e.g., 1% I₂ in 2% KI)
- Reducing agent (e.g., 2% ascorbic acid)
- 96-well microplate
- Spectrofluorometer

Procedure:

- Prepare a stock solution of the test compound in DMSO.
- In a 96-well microplate, add the assay buffer.
- Add varying concentrations of the test compound to the wells. Include a control with DMSO only.
- Add the DHNA enzyme to all wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature.
- Initiate the reaction by adding the DHNP substrate to all wells.
- Allow the reaction to proceed for a set time (e.g., 15-30 minutes).
- Stop the reaction by adding the quenching solution.
- Oxidize the pterin products by adding the oxidizing agent and incubating for 5 minutes.
- Reduce excess iodine by adding the reducing agent.
- Measure the fluorescence of the product (6-hydroxymethylpterin) using a spectrofluorometer (e.g., excitation at 356 nm and emission at 450 nm).
- Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Logical Workflow for Drug Discovery

The exploration of **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** as a potential drug candidate follows a logical progression from initial identification to preclinical evaluation.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the development of a drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medlink.com [medlink.com]
- 2. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | 20187-46-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate" synonyms and alternative names]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187205#ethyl-4-amino-2-hydroxypyrimidine-5-carboxylate-synonyms-and-alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com